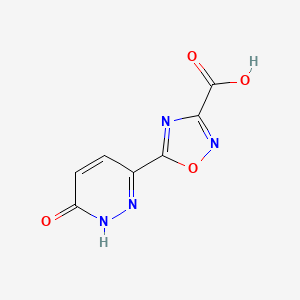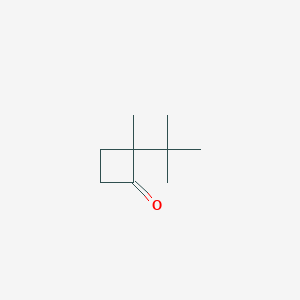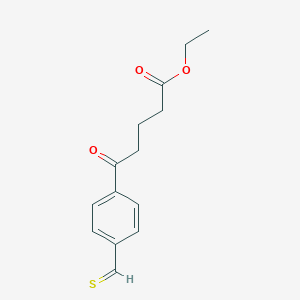
Ethyl5-oxo-5-(4-thiomethylphenyl)valerate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-oxo-5-(4-thiomethylphenyl)valerate is an organic compound with the molecular formula C14H16O3S. It is a member of the ester family and contains a thiomethyl group attached to a phenyl ring. This compound is primarily used in scientific research and chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-oxo-5-(4-thiomethylphenyl)valerate typically involves the esterification of 5-oxo-5-(4-thiomethylphenyl)valeric acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production of ethyl 5-oxo-5-(4-thiomethylphenyl)valerate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
Ethyl 5-oxo-5-(4-thiomethylphenyl)valerate undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amides, esters
科学研究应用
Ethyl 5-oxo-5-(4-thiomethylphenyl)valerate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 5-oxo-5-(4-thiomethylphenyl)valerate involves its interaction with specific molecular targets and pathways. The thiomethyl group can undergo oxidation to form reactive intermediates, which can then participate in various biochemical reactions. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can further interact with biological molecules.
相似化合物的比较
Ethyl 5-oxo-5-(4-thiomethylphenyl)valerate can be compared with similar compounds such as:
Ethyl 5-oxo-5-phenylvalerate: Lacks the thiomethyl group, making it less reactive in oxidation reactions.
Methyl 5-oxo-5-(4-thiomethylphenyl)valerate: Contains a methyl ester group instead of an ethyl ester group, which can affect its reactivity and solubility.
Ethyl 5-oxo-5-(4-methylphenyl)valerate: Contains a methyl group instead of a thiomethyl group, which can influence its chemical properties and reactivity.
属性
分子式 |
C14H16O3S |
|---|---|
分子量 |
264.34 g/mol |
IUPAC 名称 |
ethyl 5-(4-methanethioylphenyl)-5-oxopentanoate |
InChI |
InChI=1S/C14H16O3S/c1-2-17-14(16)5-3-4-13(15)12-8-6-11(10-18)7-9-12/h6-10H,2-5H2,1H3 |
InChI 键 |
IBIWMUVUYXABAM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


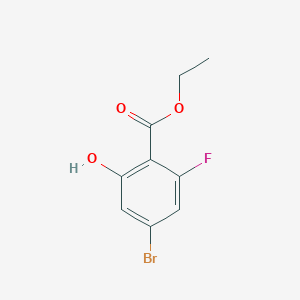
![1-[(3-Methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13089563.png)
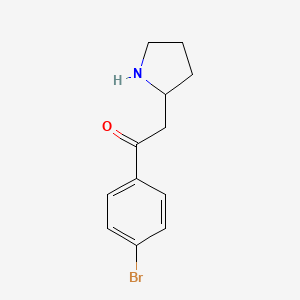
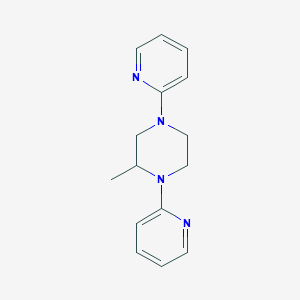
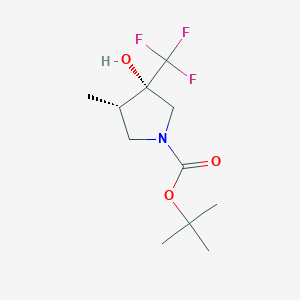
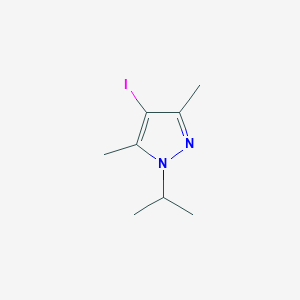
![2-(Bromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13089592.png)
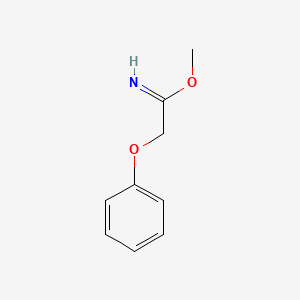
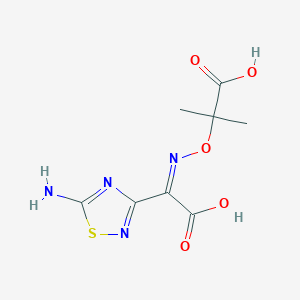
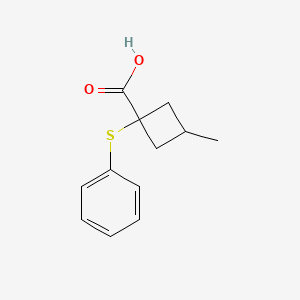
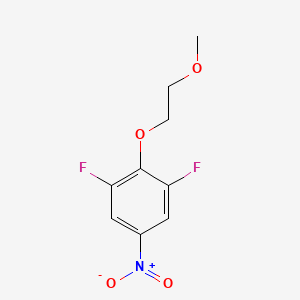
![4-[(But-3-yn-2-yl)amino]-3-methylbenzoic acid](/img/structure/B13089624.png)
